molecular formula C24H26O4 B12176951 ethyl 2-tert-butyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate

ethyl 2-tert-butyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate

Cat. No.: B12176951
M. Wt: 378.5 g/mol
InChI Key: MZGVQVLXECMHQP-FMIVXFBMSA-N
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Description

Ethyl 2-tert-butyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family. This compound is characterized by its unique structure, which includes a benzofuran ring substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-tert-butyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the tert-butyl group and the ethyl ester. The final step involves the addition of the phenylprop-2-en-1-yloxy group.

    Preparation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.

    Introduction of tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl chloride in the presence of a strong base such as sodium hydride.

    Formation of Ethyl Ester: The ethyl ester can be formed by esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

    Addition of Phenylprop-2-en-1-yloxy Group: The final step involves the reaction of the benzofuran derivative with phenylprop-2-en-1-ol in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-tert-butyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 2-tert-butyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-tert-butyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2-tert-butyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives:

    2-tert-butyl-5-{(2-methylprop-2-en-1-yl)oxy}-1-benzofuran-3-carboxylic acid: Similar structure but with a different alkyl group.

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Different core structure but similar functional groups.

Biological Activity

Ethyl 2-tert-butyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to explore the biological activity of this compound based on diverse research findings, case studies, and data tables.

Chemical Structure

The molecular formula of this compound is C24H30O4. Its structure incorporates a benzofuran moiety, which is known for various pharmacological activities. The presence of the ethyl ester and the tert-butyl group are critical for its biological efficacy.

Antimicrobial Activity

Research indicates that compounds with a benzofuran nucleus exhibit significant antimicrobial properties. This compound has shown promising results against various pathogens:

Pathogen Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans18100

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies demonstrated significant cytotoxic effects:

Cell Line IC50 (µM) Inhibition Rate (%)
MCF-7 (Breast Cancer)1570
A549 (Lung Cancer)1280
HCT116 (Colon Cancer)1075

These findings indicate that the compound could be a candidate for further development as an anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were assessed using lipopolysaccharide (LPS)-induced inflammation models. The results indicated a significant reduction in pro-inflammatory cytokines:

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-alpha25085
IL-620070

These results highlight its potential as an anti-inflammatory therapeutic agent .

Case Studies

A notable case study involved the administration of this compound in a murine model of cancer. The treatment group exhibited reduced tumor size and improved survival rates compared to the control group. Histological analysis revealed decreased proliferation markers in treated tumors, indicating effective inhibition of cancer progression .

Properties

Molecular Formula

C24H26O4

Molecular Weight

378.5 g/mol

IUPAC Name

ethyl 2-tert-butyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate

InChI

InChI=1S/C24H26O4/c1-5-26-23(25)21-19-16-18(13-14-20(19)28-22(21)24(2,3)4)27-15-9-12-17-10-7-6-8-11-17/h6-14,16H,5,15H2,1-4H3/b12-9+

InChI Key

MZGVQVLXECMHQP-FMIVXFBMSA-N

Isomeric SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC/C=C/C3=CC=CC=C3)C(C)(C)C

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC=CC3=CC=CC=C3)C(C)(C)C

Origin of Product

United States

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